![molecular formula C22H18F3NO4S B3025825 (3S)-2,3-二氢-6-[[4-甲基-2-[4-(三氟甲基)苯基]-5-噻唑基]甲氧基]-3-苯并呋喃乙酸 CAS No. 2314465-67-1](/img/structure/B3025825.png)
(3S)-2,3-二氢-6-[[4-甲基-2-[4-(三氟甲基)苯基]-5-噻唑基]甲氧基]-3-苯并呋喃乙酸
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzofuran ring, and a trifluoromethyl group . These structural features could potentially influence the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups . For example, the trifluoromethyl group is known to be a key structural motif in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could in turn influence its biological activity .科学研究应用
Dual Agonist of FFAR1/GPR40 and PPARδ
ZLY032 is a dual agonist of free fatty acid receptor 1 (FFAR1/GPR40; EC50 = 68 nM in a FLIPR assay) and peroxisome proliferator-activated receptor δ (PPARδ; EC50 = 102 nM in a reporter assay). It is selective for FFAR1 and PPARδ over PPARα and PPARγ (EC50s = >10 µM for both) .
Improvement of Glucolipid Metabolism
ZLY032 significantly improves glucolipid metabolism. This is achieved mainly by regulating triglyceride metabolism, fatty acid β-oxidation, and lipid synthesis .
Alleviation of Fatty Liver
ZLY032 alleviates fatty liver in ob/ob mice and methionine choline-deficient diet-fed db/db mice .
Regulation of Inflammation and Oxidative Stress
ZLY032 plays a role in regulating inflammation and oxidative stress, which are crucial in various metabolic disorders .
Enhancement of Mitochondrial Function
ZLY032 enhances mitochondrial function, which is essential for energy production and cellular health .
Prevention of Liver Fibrosis
ZLY032 prevents CCl4-induced liver fibrosis by reducing the expressions of genes involved in inflammation and fibrosis development .
These applications suggest that ZLY032 may be useful for the treatment of metabolic disorders . However, further research is needed to fully understand the potential of this compound in various scientific and medical fields.
安全和危害
未来方向
The future research directions for this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . Given the importance of trifluoromethyl groups and thiazole rings in pharmaceutical and agrochemical compounds, this compound could potentially have interesting applications in these fields .
作用机制
Target of Action
ZLY032 is a dual agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40) and the Peroxisome Proliferator-Activated Receptor δ (PPARδ) . These receptors are considered anti-diabetic targets due to their role in improving insulin secretion and resistance .
Mode of Action
As a dual agonist, ZLY032 interacts with both FFA1/GPR40 and PPARδ. It selectively binds to these receptors, triggering a series of biochemical reactions that lead to improved insulin secretion and resistance .
Biochemical Pathways
ZLY032 affects several biochemical pathways. Primarily, it regulates triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function . These pathways are crucial for maintaining metabolic homeostasis and preventing the development of metabolic disorders.
Result of Action
Long-term treatment with ZLY032 has shown significant improvement in glucolipid metabolism and alleviation of fatty liver in animal models . It has also demonstrated advantages in lipid metabolism, insulin sensitivity, and pancreatic β-cell function . Moreover, ZLY032 has been observed to prevent liver fibrosis by reducing the expressions of genes involved in inflammation and fibrosis development .
属性
IUPAC Name |
2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZJHLFUPKHJD-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。